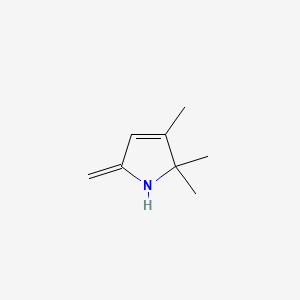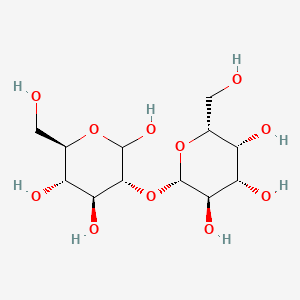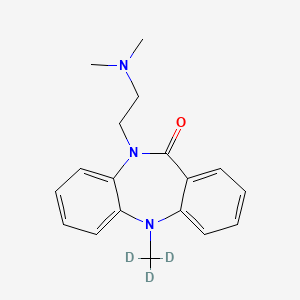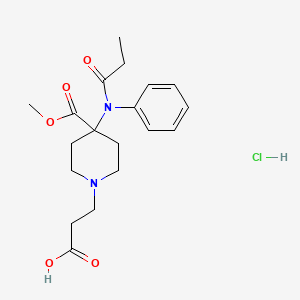
3,4,5-Tris(benzyloxy)-2-((benzyloxy)methyl) Canagliflozin
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,4,5-Tris(benzyloxy)-2-((benzyloxy)methyl) Canagliflozin is a synthetic compound that belongs to the class of sodium-glucose co-transporter 2 (SGLT2) inhibitors. It is a derivative of Canagliflozin, which is used in the treatment of type 2 diabetes mellitus. The compound is characterized by the presence of multiple benzyloxy groups, which enhance its pharmacological properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,5-Tris(benzyloxy)-2-((benzyloxy)methyl) Canagliflozin involves multiple steps, starting from commercially available precursors. The key steps include:
Protection of hydroxyl groups: The hydroxyl groups of the starting material are protected using benzyl chloride in the presence of a base such as sodium hydride.
Formation of the core structure: The protected intermediate undergoes a series of reactions, including alkylation and cyclization, to form the core structure of the compound.
Deprotection: The benzyl protecting groups are removed using hydrogenation in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
化学反应分析
Types of Reactions
3,4,5-Tris(benzyloxy)-2-((benzyloxy)methyl) Canagliflozin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: The benzyloxy groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydride and benzyl chloride for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of derivatives with different functional groups.
科学研究应用
3,4,5-Tris(benzyloxy)-2-((benzyloxy)methyl) Canagliflozin has several scientific research applications:
Chemistry: Used as a model compound to study the effects of multiple benzyloxy groups on chemical reactivity and stability.
Biology: Investigated for its potential effects on glucose metabolism and insulin sensitivity.
Medicine: Explored as a potential therapeutic agent for the treatment of type 2 diabetes mellitus.
Industry: Used in the development of new SGLT2 inhibitors with improved pharmacological properties.
作用机制
The mechanism of action of 3,4,5-Tris(benzyloxy)-2-((benzyloxy)methyl) Canagliflozin involves the inhibition of the sodium-glucose co-transporter 2 (SGLT2) in the kidneys. This leads to reduced reabsorption of glucose from the renal tubules, resulting in increased excretion of glucose in the urine. The compound targets the SGLT2 protein and disrupts its function, thereby lowering blood glucose levels.
相似化合物的比较
Similar Compounds
Canagliflozin: The parent compound, used in the treatment of type 2 diabetes mellitus.
Dapagliflozin: Another SGLT2 inhibitor with a similar mechanism of action.
Empagliflozin: A third SGLT2 inhibitor with distinct pharmacokinetic properties.
Uniqueness
3,4,5-Tris(benzyloxy)-2-((benzyloxy)methyl) Canagliflozin is unique due to the presence of multiple benzyloxy groups, which enhance its pharmacological properties and potentially improve its efficacy and safety profile compared to other SGLT2 inhibitors.
属性
分子式 |
C52H49FO5S |
|---|---|
分子量 |
805.0 g/mol |
IUPAC 名称 |
(2S,3S,4R,5R,6R)-2-[3-[[5-(4-fluorophenyl)thiophen-2-yl]methyl]-4-methylphenyl]-3,4,5-tris(phenylmethoxy)-6-(phenylmethoxymethyl)oxane |
InChI |
InChI=1S/C52H49FO5S/c1-37-22-23-43(30-44(37)31-46-28-29-48(59-46)42-24-26-45(53)27-25-42)49-51(56-34-40-18-10-4-11-19-40)52(57-35-41-20-12-5-13-21-41)50(55-33-39-16-8-3-9-17-39)47(58-49)36-54-32-38-14-6-2-7-15-38/h2-30,47,49-52H,31-36H2,1H3/t47-,49+,50-,51+,52+/m1/s1 |
InChI 键 |
DDILTMCAFBCNJH-YFSBCMQPSA-N |
手性 SMILES |
CC1=C(C=C(C=C1)[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)COCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5)OCC6=CC=CC=C6)CC7=CC=C(S7)C8=CC=C(C=C8)F |
规范 SMILES |
CC1=C(C=C(C=C1)C2C(C(C(C(O2)COCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5)OCC6=CC=CC=C6)CC7=CC=C(S7)C8=CC=C(C=C8)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(2R,5S)-5-[benzyl(carboxy)amino]-2-[(4-fluorophenyl)methyl]-6-methyl-4-oxoheptanoic acid](/img/structure/B13838083.png)

![5-Benzyl-2,3,4,6,7,8,9,10-octahydropyrimido[1,2-a]azepin-5-ium;chloride](/img/structure/B13838118.png)


![3-[(3-Nitrophenyl)diazenyl]oxolane-2,4-dione](/img/structure/B13838137.png)




![2-[(1R)-cyclohex-2-en-1-yl]-2-oxoacetic acid](/img/structure/B13838176.png)



